Isopentylamine Hydrobromide
Description
Contextualization of Alkylamine Hydrobromides within Contemporary Chemical Sciences
Alkylamine hydrobromides (RNH₃Br) are a class of organic salts that have proven to be highly valuable in various domains of chemical science. They serve as important model compounds for investigating the fundamental physicochemical properties of electrolyte solutions. cdnsciencepub.com Researchers utilize homologous series of these salts, where the alkyl chain 'R' is systematically varied, to study the influence of factors like hydrophobic hydration, ionic association, and structural interactions on the behavior of solutes in aqueous media. cdnsciencepub.comingentaconnect.com
The study of properties such as conductivity and viscosity in aqueous solutions of alkylamine hydrobromides provides insights into the structural changes that solutes induce in water. cdnsciencepub.com For instance, large organic ions can strengthen the hydrogen bonds of neighboring water molecules, a phenomenon known as hydrophobic hydration. cdnsciencepub.com These salts are particularly useful for examining how the size of the organic cation affects these structural interactions. cdnsciencepub.comingentaconnect.com
Furthermore, alkylamine hydrobromides are integral to synthetic organic chemistry. Amines react directly with alkyl halides to produce N-alkylated products, often forming hydrobromide salts as byproducts. libretexts.org These salts can also be synthesized intentionally, for example, by treating a hydroxyalkylamine with gaseous hydrogen halide. google.com In materials science, organic ammonium (B1175870) bromides, including those derived from isopentylamine, are used to synthesize components for advanced materials like perovskites. nsf.gov
Table 1: Physicochemical Properties Investigated Using Alkylamine Hydrobromides
| Property Studied | Research Focus | Significance |
| Equivalent Conductivity | Influence of hydrophobic cations on the concentration dependence of conductivity in aqueous solutions. cdnsciencepub.com | Helps in understanding ion-solvent and ion-ion interactions, including the formation of micelles. cdnsciencepub.com |
| Viscosity | Study of structural "salting-in" of hydrophobic cations and micelle formation. cdnsciencepub.com | Provides information on the effective size of ions in solution and their effect on the structure of water. cdnsciencepub.com |
| Enthalpy of Transfer | Measurement of heat changes when transferring salts from H₂O to D₂O to probe structural ion-solvent interactions. ingentaconnect.com | Interprets the increasing importance of hydrophobic interactions between cations as the alkyl chain length increases. ingentaconnect.com |
| Nucleophilicity/Leaving Group | Formation of salts during N-alkylation reactions and their use in elimination reactions. libretexts.org | Fundamental to synthetic organic chemistry for creating more complex molecules. libretexts.org |
Significance of Isopentylamine and Its Salt Derivatives in Scholarly Investigations
Isopentylamine and its salt forms, such as the hydrochloride and hydrobromide, are employed across a diverse range of scientific disciplines as key reagents, intermediates, and model compounds. nsf.govontosight.aiunibo.it The salt forms, like isopentylamine hydrochloride, are often used to improve the stability and solubility of the parent amine, particularly in aqueous environments, making them suitable for various biochemical and pharmaceutical studies. ontosight.ai
In agricultural science, isopentylamine has been identified as a novel defense metabolite in rice. researchgate.net Its accumulation in rice leaves is induced by herbivory and acts as a deterrent to insects, suggesting that isopentylamine functions as a naturally occurring plant defense compound. researchgate.net This discovery opens avenues for research into new, biologically-derived pesticides.
In pharmacology and physiology, isopentylamine and its derivatives are studied for their biological activity. Research has shown that isopentylamine can inhibit the spontaneous motility of isolated ileum and colon tissues, a finding that suggests a potential role in neuromodulation within the gastrointestinal tract. foodandnutritionresearch.net Furthermore, isopentylamine derivatives have been synthesized and investigated as potential neuromodulatory agents for their effect on calcium oscillations in neurons. researchgate.net In cancer research, isopentylamine has been used as a starting material in the synthesis of novel compounds designed to degrade the androgen receptor, a key target in the treatment of prostate cancer. nih.gov
In the field of materials science and energy, isopentylamine is used to synthesize isopentylammonium bromide, a component in the development of perovskite materials for optoelectronic applications. nsf.gov In biofuel research, it serves as a model nitrogen-containing compound to study the mechanisms of hydrothermal liquefaction (HTL), a process for converting wet biomass into bio-oil. unibo.it
Table 2: Research Applications of Isopentylamine and Its Derivatives
| Research Area | Derivative Used | Key Finding/Objective | Source(s) |
| Agricultural Science | Isopentylamine | Identified as a herbivory-induced defense metabolite in rice that deters insects. | researchgate.net |
| Physiology | Isopentylamine | Inhibits spontaneous phasic contractions in isolated mouse ileum and colon, suggesting neural control. | foodandnutritionresearch.net |
| Pharmaceutical Synthesis | Isopentylamine | Used as a reactant to synthesize potential androgen receptor-degrading agents for prostate cancer therapy. | nih.gov |
| Natural Products | Isopentylamine Derivatives | Credneramides, which are isopentylamine derivatives of a fatty acid, show neuromodulatory activity. | researchgate.net |
| Materials Science | Isopentylammonium Bromide | Synthesized via the neutralization of isopentylamine with hydrobromic acid for perovskite research. | nsf.gov |
| Biofuel Research | Isopentylamine | Used as a model compound to investigate the reaction pathways of nitrogen species during hydrothermal liquefaction of biomass. | unibo.it |
| Food Science | Isopentylamine | Monitored as a biogenic amine in food products like dry-cured chorizo, where its presence can indicate quality and processing effects. | mdpi.com |
Overview of Current Research Landscape and Key Academic Objectives
The current research landscape involving isopentylamine and its salts, including the hydrobromide form, is characterized by its interdisciplinarity. Academic objectives are primarily focused on leveraging the unique chemical properties of the isopentyl group and the reactivity of the amine function for specific applications.
A significant objective is the continued exploration and application of isopentylamine as a building block in synthetic chemistry . This involves its use to create complex molecules with targeted biological activities, such as novel anti-cancer agents and neuromodulators. researchgate.netnih.gov The goal is to establish structure-activity relationships that can guide the design of more potent and specific therapeutic compounds. nih.gov
In plant and agricultural science , a key objective is to fully elucidate the biosynthetic pathway of isopentylamine in plants like rice and understand its ecological role as a defense compound. researchgate.net This research could lead to the development of sustainable agricultural practices that enhance a plant's natural resistance to pests.
In materials science , the objective is to systematically incorporate organic cations like isopentylammonium into inorganic frameworks to create novel hybrid materials. nsf.gov Researchers aim to tune the electronic and optical properties of materials like perovskites by modifying the organic component, with the goal of improving performance in applications such as solar cells and lighting. nsf.gov
Finally, in fields like food science and biotechnology , the focus is on understanding the formation and role of isopentylamine as a biogenic amine in fermented foods and biological systems. foodandnutritionresearch.netmdpi.com The objectives include developing analytical methods for its detection and understanding its impact on food quality and physiological processes. foodandnutritionresearch.netoup.com
Across these fields, isopentylamine hydrobromide and related salts serve as crucial chemical tools, enabling researchers to control solubility, stability, and reactivity in their experimental systems.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2733412-57-0 |
|---|---|
Molecular Formula |
C5H14BrN |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
3-methylbutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H13N.BrH/c1-5(2)3-4-6;/h5H,3-4,6H2,1-2H3;1H |
InChI Key |
OJOMXIACRLGDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Strategies for the Preparation of Isopentylamine Hydrobromide
The synthesis of isopentylamine, and subsequently its hydrobromide salt, can be achieved through several advanced methods. These range from established industrial processes to emerging sustainable technologies. The hydrobromide salt is typically formed by reacting isopentylamine with hydrobromic acid.
Catalytic Hydro-ammonification Processes and Reaction Optimization
A prominent industrial method for producing isopentylamine is the catalytic hydro-ammonification of isoamyl alcohol. This process is conducted in a gas-solid phase fixed-bed reactor. google.comgoogle.com The reaction utilizes isoamyl alcohol and liquid ammonia (B1221849) as primary raw materials. google.comgoogle.com The products of this reaction are then separated through distillation to yield isopentylamine, diisoamylamine, and triisoamylamine. google.comgoogle.com
Key to this process is the catalyst, often a composition of cobalt (15–40 wt%) supported on γ-Al₂O₃, which may be doped with other metals like manganese, iron, or nickel (0.5–5 wt%). Reaction conditions are carefully controlled, with temperatures ranging from 150–250°C and pressures from 0.5–3.0 MPa. google.comgoogle.com The liquid hourly space velocity (LHSV) is maintained between 0.1 and 0.9 h⁻¹. This method can achieve a high conversion rate of isoamyl alcohol, exceeding 97%, with a product selectivity of over 99.5%. google.com Unreacted ammonia and alcohol can be recycled, enhancing the efficiency and sustainability of the process.
The molar ratio of ammonia to isoamyl alcohol is a critical parameter that can be adjusted to favor the formation of the primary, secondary, or tertiary amine.
Table 1: Influence of Ammonia to Isoamyl Alcohol Ratio on Product Distribution
| NH₃:Isoamyl Alcohol Molar Ratio | Primary Product | Yield (%) |
| 7–9:1 | Monoamine | 50–65 |
| 3–6:1 | Diamine | 40–65 |
| 0.5–1.5:1 | Triamine | 50–65 |
Data sourced from reference
Biotechnological and Microbial Synthesis Pathways for Amine Production
Recent advancements in biotechnology and metabolic engineering are paving the way for sustainable production of amines like isopentylamine from renewable feedstocks. issuu.com24chemicalresearch.com These bio-based methods are gaining attention due to their potential for a lower environmental impact. issuu.com While specific data on isopentylamine is emerging, analogous strategies have been successfully employed for other short-chain primary amines.
Metabolic engineering of microorganisms such as E. coli offers a promising route for isopentylamine biosynthesis. The general strategy involves creating a synthetic pathway that can convert central metabolites, like glucose, into the target amine. For instance, the biosynthesis of isobutylamine (B53898) has been achieved by engineering the valine or leucine (B10760876) precursor pathways. This involves overexpressing specific aminotransferases and deleting competing pathways to channel metabolic flux towards the desired product. Similar retrobiosynthetic pathway designs could be adapted for isopentylamine production. The identification of the gene Os10g0400500 as the main biosynthetic gene for isopentylamine production in rice provides a genetic target for such engineering efforts. colab.ws
Optimizing the microbial strain and fermentation conditions is crucial for maximizing product yield, titer, and productivity. A key strategy in strain optimization involves the knockout of genes that lead to the formation of byproducts. For example, in the production of related amines, the knockout of ilvE, which encodes a branched-chain aminotransferase, has been shown to prevent the formation of valine as a byproduct.
Fermentation parameters are fine-tuned to support robust microbial growth and efficient product synthesis. Fed-batch fermentation is a common approach. For the production of isobutylamine, a productivity of 0.21 g/L/h, a yield of 0.062 g/g, and a titer of 8.63 g/L have been achieved under optimized fed-batch conditions. These parameters provide a benchmark for the development of isopentylamine fermentation processes. The production of isopentylamine has also been observed in the bacterium Proteus mirabilis. sigmaaldrich.comsigmaaldrich.com
Table 2: Fermentation Parameters for Isobutylamine Production in Engineered E. coli
| Parameter | Value |
| Productivity | 0.21 g/L/h |
| Yield | 0.062 g/g |
| Titer | 8.63 g/L |
Data sourced from reference
Comparative Assessment of Preparation Methodologies
Both catalytic hydro-ammonification and microbial biosynthesis present distinct advantages and disadvantages. Catalytic hydro-ammonification is a mature, high-yield, and scalable process well-suited for industrial production. Its closed-loop design minimizes waste, making it environmentally favorable in that regard. However, it relies on petroleum-derived feedstocks and operates under high temperature and pressure.
Microbial synthesis, on the other hand, offers a sustainable alternative by utilizing renewable resources like glucose. issuu.com It operates under mild conditions and has the potential for a minimal environmental footprint. However, this technology is still emerging, and challenges remain in achieving the high titers, yields, and productivity required for cost-effective, large-scale production.
Table 3: Comparative Analysis of Isopentylamine Synthesis Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |
| Hydro-ammonification | >97 | >99.5 | High | Low (closed-loop) |
| Microbial Synthesis | Emerging | Emerging | Emerging | Minimal |
Data compiled from references google.com
Mechanistic Investigations of Reactions Involving Isopentylamine and Its Hydrobromide
Understanding the reaction mechanisms of isopentylamine is crucial for its application in organic synthesis. As a primary amine, it undergoes a variety of chemical transformations.
Studies using temperature-programmed desorption mass spectrometry have investigated the reaction of isopentylamine with fumed silica (B1680970) surfaces. These studies have proposed a mechanism for the formation of alkenes from chemisorbed aliphatic amine fragments. researchgate.net The desorption of isopentylamine from the silica surface occurs in multiple steps, indicating different types of binding. A low-temperature desorption peak below 100°C is attributed to physically adsorbed amine, while a maximum at approximately 130°C is related to the decomposition of an alkylammonium adsorption complex. researchgate.net
Isopentylamine can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. It can also be involved in more complex transformations. For example, it has been used in the synthesis of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, where it is coupled with a quinoline (B57606) derivative. smolecule.com The amide bond in such compounds can undergo hydrolysis under acidic or basic conditions. smolecule.com
Furthermore, the "borrowing hydrogen" methodology represents a powerful, atom-economical approach for C-N bond formation. acs.org In this catalytic cycle, an alcohol is first dehydrogenated to an aldehyde or ketone. This intermediate then reacts with an amine, like isopentylamine, to form an imine, which is subsequently reduced by the hydrogen "borrowed" in the initial step, regenerating the catalyst and yielding the N-alkylated amine product. acs.org This process is typically selective for monoalkylation. acs.org
Nucleophilic Reactivity and Substitution Reaction Pathways
Isopentylamine, the free base of this compound, is a primary aliphatic amine and, as such, exhibits characteristic nucleophilic properties. guidechem.comchemicalbook.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a variety of reactions. masterorganicchemistry.com Its nucleophilicity generally increases with basicity, a trend observed among primary and secondary amines. masterorganicchemistry.com
One of the fundamental reactions showcasing its nucleophilic character is the substitution reaction. Isopentylamine can participate in nucleophilic substitution reactions with alkyl halides to yield secondary and tertiary amines. This reactivity is a cornerstone of its utility in building more complex molecular structures. cymitquimica.com For instance, in competitive experiments with 2,4,6-trichloro-1,3,5-triazine (TCT), isopentylamine demonstrates high nucleophilicity, selectively displacing a chloride to form an amine-substituted triazine, even in the presence of other nucleophiles like isopentyl alcohol, phenol, and isopentyl mercaptan. mdpi.comcsic.es The reaction conditions, such as temperature, can be controlled to achieve selective substitution on the triazine core. csic.es
Derivatization Strategies and Functional Group Interconversions
The formation of this compound is a classic acid-base reaction where the basic isopentylamine reacts with hydrobromic acid. This conversion into a salt form significantly alters the compound's physicochemical properties. Isopentylamine is a colorless, flammable liquid with an ammonia-like odor and is miscible with water. guidechem.comchemicalbook.comfishersci.com In contrast, its hydrobromide salt is expected to be a solid with increased water solubility and stability, a common strategy to improve the handling and bioavailability of amine compounds. ontosight.aisolubilityofthings.com The hydrochloride salt of isopentylamine, for example, is a white crystalline solid that is highly soluble in water and other polar solvents. ontosight.ai This enhancement in aqueous solubility is attributed to the ionic nature of the salt and the ability of the ammonium (B1175870) ion to participate in hydrogen bonding. solubilityofthings.comsolubilityofthings.com
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for compounds that lack a suitable chromophore or are too polar or non-volatile for effective separation and detection. thermofisher.comnih.gov Isopentylamine, being a primary amine, is a frequent target for such derivatization. ub.edu
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. rsc.org This process can enhance detectability by introducing a chromophoric or fluorophoric group, improve separation by altering the analyte's polarity, and increase the stability of the analyte. thermofisher.comresearchgate.net
Several reagents are commonly used for the derivatization of primary amines like isopentylamine:
Dansyl chloride (DNS-Cl): This is a widely used reagent for HPLC analysis due to the high stability and fluorescence of the resulting derivatives. rsc.orgnih.gov
o-Phthalaldehyde (OPA): Often used with a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. thermofisher.comresearchgate.net
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent also forms stable, fluorescent derivatives with primary and secondary amines. thermofisher.comrsc.org
1,2-Naphthoquinone-4-sulfonate (NQS): NQS is used for the derivatization of both primary and secondary amines for HPLC and capillary electrophoresis (CE) analysis. ub.edu
Isobutyl chloroformate: This is a common derivatizing agent for GC applications, improving the volatility of biogenic amines. rsc.orgmostwiedzy.pl
The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, time) are critical for achieving optimal results. rsc.org For instance, the derivatization of biogenic amines with NQS is often carried out at a specific pH and temperature to ensure the reaction proceeds efficiently. ub.edu
Below is a table summarizing common derivatizing agents for amines:
| Derivatizing Agent | Abbreviation | Detection Method | Chromatographic Technique |
| Dansyl chloride | DNS-Cl | Fluorescence, UV | HPLC |
| o-Phthalaldehyde | OPA | Fluorescence | HPLC |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | HPLC |
| 1,2-Naphthoquinone-4-sulfonate | NQS | UV-Vis | HPLC, CE |
| Isobutyl chloroformate | IBCF | Mass Spectrometry | GC |
Remote C-H Functionalization and Site-Selective Oxidation Studies
The selective functionalization of typically unreactive C-H bonds is a significant area of research in modern organic synthesis. researchgate.net Remote C-H functionalization, in particular, allows for the modification of a molecule at a position distant from an existing functional group. nih.gov While specific studies focusing solely on this compound in this context are not prevalent, the broader class of aliphatic amines is a key substrate in these investigations. umich.edu
Strategies for remote C-H functionalization often involve the use of a directing group to guide a catalyst to a specific C-H bond. rsc.org In the context of aliphatic amines, the amine functionality itself can be harnessed to direct reactions to remote C-H sites. umich.edu For example, transition metal-catalyzed reactions can achieve site-selective oxidation of C(sp³)–H bonds in aliphatic amine substrates. rsc.org These methods can favor the functionalization of secondary C(sp³)–H bonds over tertiary ones, highlighting their synthetic utility. rsc.org Radical-mediated strategies, involving intramolecular hydrogen atom transfer (HAT), also provide a powerful means for remote C-H functionalization. nih.gov
Carbon-Hydrogen Amination Cross-Coupling Reactions
Carbon-hydrogen (C-H) amination is a powerful transformation that forms a carbon-nitrogen bond directly from a C-H bond and an amine. This atom-economical approach avoids the pre-functionalization of substrates typically required in traditional cross-coupling reactions. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent strategy in this field. acs.orgnih.gov In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. acs.org This intermediate can then react with an amine, and the borrowed hydrogen is subsequently returned to complete the catalytic cycle, resulting in an N-alkylated amine with water as the sole byproduct. acs.orgnih.gov
While direct examples detailing this compound are scarce, isopentylamine itself is a relevant substrate for such transformations. acs.org This methodology allows for the alkylation of amines using alcohols as alkylating agents, offering a green and efficient alternative to traditional methods that often generate stoichiometric waste. nih.gov
Advanced Organic Transformations Utilizing Isopentylamine as a Precursor
Isopentylamine serves as a versatile building block in the synthesis of more complex molecules. cymitquimica.com Its primary amine functionality allows it to be incorporated into a wide array of structures through various chemical transformations. For example, it is used in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com
In one instance, isopentylamine was used in the total synthesis of oximoaspergillimide, a fungal derivative. researchgate.net The synthesis involved the condensation of a protected N-hydroxyleucine derivative with isopentylamine to form an amide, which was subsequently oxidized. researchgate.net Isopentylamine has also been utilized in the post-synthetic modification of oligoribonucleotides, demonstrating its utility in bioorganic chemistry. nih.gov Furthermore, it participates in condensation reactions with aldehydes to form imines, which can be used as dynamic protecting groups in organic synthesis. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry (MS) and Hyphenated Analytical Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography, it becomes a highly sensitive and selective analytical tool.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the purity assessment and analysis of pharmaceutical compounds and chemical intermediates like isopentylamine hydrobromide. rsc.org This hyphenated technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry.
For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method could be developed. Given the polar and ionic nature of the compound, a column such as a C18 column would be suitable, often with a mobile phase containing an ion-pairing agent (like trifluoroacetic acid) or using a hydrophilic interaction liquid chromatography (HILIC) column, which is specifically designed for retaining polar compounds. lcms.cz
The sample would be injected into the LC system, where it is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the this compound molecule would be detected as the isopentylammonium cation [C₅H₁₃NH]⁺. The mass spectrometer would confirm the presence of the target compound by detecting its corresponding mass-to-charge ratio (m/z). The expected m/z for the molecular ion [M+H]⁺ of isopentylamine would be approximately 88.15.
By monitoring the ion current at this specific m/z value, a chromatogram is generated. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment. Any other peaks in the chromatogram could be analyzed by the mass spectrometer to identify potential impurities or degradation products. This makes LC-MS an invaluable tool for quality control in the manufacturing process. fishersci.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of this compound by elucidating its fragmentation pathways. In mass spectrometry, aliphatic amines like isopentylamine are characterized by a molecular ion peak that corresponds to the mass of the free amine, as the hydrobromide salt dissociates upon ionization. A key principle in the mass spectrometry of nitrogen-containing organic compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). Isopentylamine (C₅H₁₃N) has a molecular weight of approximately 87.16 g/mol , and its molecular ion peak is observed at an m/z of 87.
The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process is initiated by the ionization of the nitrogen's lone pair of electrons, leading to the formation of a resonance-stabilized iminium cation. For isopentylamine, α-cleavage results in the loss of an isobutyl radical (•CH₂CH(CH₃)₂) to produce the most abundant fragment ion, [CH₂=NH₂]⁺, which is observed as the base peak in the mass spectrum at an m/z of 30. This characteristic fragmentation is a strong indicator of a primary amine with an unsubstituted α-carbon.
The table below summarizes the prominent ions observed in the electron ionization mass spectrum of isopentylamine.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 87 | Low | [C₅H₁₃N]⁺• | Molecular Ion |
| 70 | Moderate | [C₅H₁₂]⁺• | Loss of •NH₃ |
| 44 | Moderate | [C₂H₅NH]⁺ | Cleavage at the β-carbon |
| 41 | Moderate | [C₃H₅]⁺ | Alkene fragment |
| 30 | 100 | [CH₂NH₂]⁺ | α-cleavage, loss of •C₄H₉ |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by the characteristic absorption bands of the ammonium (B1175870) group (-NH₃⁺) formed by the protonation of the primary amine. These bands are significantly different from those of the free amine (-NH₂).
In the solid state, the spectrum is dominated by strong, broad absorptions in the 3200 to 2800 cm⁻¹ region, which are attributed to the N-H stretching vibrations of the ammonium group. This broadening is a result of extensive hydrogen bonding between the ammonium protons and the bromide anions (N⁺-H···Br⁻). Overlapping with this broad envelope are the sharper C-H stretching vibrations of the isopentyl alkyl chain.
Another key feature for primary amine salts is the presence of scissoring bands, which are due to the deformation of the N-H bonds. For primary aliphatic amine hydrohalides, these typically appear as two distinct bands. In the case of this compound, these bands are expected near 1600 cm⁻¹ and 1510 cm⁻¹. A regular bathochromic (red) shift of these bands is often observed when moving from a hydrochloride to a hydrobromide salt.
The table below details the characteristic IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3200 - 2800 | N-H stretch | Broad and strong, indicative of the -NH₃⁺ group involved in hydrogen bonding. |
| 2960 - 2870 | C-H stretch | Sharp peaks from the methyl and methylene (B1212753) groups of the isopentyl chain, often superimposed on the broad N-H stretch. |
| ~1600 and ~1510 | N-H bend (scissoring) | Two distinct bands characteristic of a primary ammonium salt. |
| 1470 - 1450 | C-H bend | Deformation vibrations of the alkyl backbone. |
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Intramolecular and Intermolecular Interactions
The dominant intermolecular interaction in the crystal lattice of this compound is hydrogen bonding. Specifically, strong N⁺-H···Br⁻ hydrogen bonds would be formed between the ammonium headgroup of the isopentylammonium cation and the bromide anions. Each ammonium group has three protons available to act as hydrogen bond donors, allowing for the formation of an extensive network of interactions. These hydrogen bonds are crucial in stabilizing the crystal lattice.
The arrangement of these hydrogen bonds can lead to the formation of various structural motifs, such as one-dimensional chains or two-dimensional sheets of alternating cations and anions. The non-polar isopentyl chains would then pack in the remaining space, likely oriented to maximize van der Waals interactions and minimize steric hindrance. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces ultimately determines the final crystal structure.
Chromatographic Separation and Analytical Method Development for Amine Detection
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. However, simple aliphatic amines like isopentylamine present a challenge for standard HPLC with UV detection because they lack a chromophore, a part of the molecule that absorbs UV or visible light. To overcome this, pre-column derivatization is a common and effective strategy. acs.orgnist.gov
In this approach, the amine is reacted with a derivatizing agent to form a product that is easily detectable. Reversed-phase HPLC is a suitable technique for separating these derivatives. A C18 column is often employed, which has a non-polar stationary phase. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the derivatized analytes between the stationary and mobile phases.
Several derivatization reagents are available for the analysis of primary amines. The choice of reagent depends on the desired sensitivity and the available detection method (e.g., UV-Vis or fluorescence).
The table below summarizes some common derivatization reagents used for the HPLC analysis of primary amines.
| Derivatization Reagent | Abbreviation | Detection Method | Advantages |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence | Rapid reaction, high sensitivity. |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | UV/Fluorescence | Stable derivatives, good sensitivity. |
| Dansyl Chloride | DNS-Cl | Fluorescence | High quantum yield, stable derivatives. |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence | Reacts with primary and secondary amines. |
Optimization of Chromatographic Parameters for Resolution and Sensitivity
The effective chromatographic analysis of this compound, a polar and basic compound, is critically dependent on the meticulous optimization of various instrumental parameters. The primary goals of this optimization are to achieve high resolution—the clear separation of the analyte from other components in a mixture—and high sensitivity, which allows for the accurate detection and quantification of the compound even at low concentrations. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with each technique requiring a tailored approach to parameter optimization.
Gas Chromatography (GC) Optimization
Gas chromatography is a well-established technique for analyzing volatile amines. nih.gov However, the high polarity of compounds like isopentylamine can lead to issues such as peak tailing and analyte adsorption within the system, necessitating careful optimization of several parameters. nih.govmdpi.com
Column Selection and Inlet Parameters: The choice of a GC column is paramount for the analysis of amines. Standard non-polar or intermediate-polar stationary phases can interact strongly with the amine functional group, causing poor peak shape and low sensitivity. Specialized columns, such as the Agilent J&W CP-Volamine, are designed with a stationary phase that minimizes these interactions, resulting in improved peak symmetry and reproducibility. nih.govresearchgate.net
Equally important is the selection of the inlet liner. Using a liner with an inert surface, such as a Siltek® liner, is crucial to prevent the adsorption of the highly polar isopentylamine on active sites within the GC inlet, which would otherwise lead to a loss of sensitivity. nih.gov
Temperature and Flow Rate Optimization: The oven temperature program is a critical factor in achieving good separation. mdpi.com A typical optimization process involves adjusting the initial temperature, the ramp rate, and the final temperature to ensure that isopentylamine is well-resolved from any impurities or other components without excessive peak broadening. For the carrier gas, operating in a constant flow mode is generally preferred over constant pressure mode to maintain a consistent linear velocity during the temperature program, which helps in preventing the broadening of later-eluting peaks. chromatographyonline.com
Detector Parameter Optimization: For a Flame Ionization Detector (FID), which is commonly used for organic analytes, optimizing the gas flow rates is essential for maximizing sensitivity. chromatographyonline.comchromatographyonline.com This involves finding the ideal ratio of fuel gas (hydrogen) to oxidizer (air) and optimizing the flow rate of the makeup gas (typically nitrogen). chromatographyonline.com An optimal makeup gas flow can have a pronounced effect on analyte sensitivity. chromatographyonline.com The detector temperature must also be set appropriately—typically at least 20°C above the final oven temperature—to prevent condensation and ensure efficient detection. chromatographyonline.com
Interactive Table 1: Illustrative Data for GC Parameter Optimization for Isopentylamine Analysis
The following data is illustrative to demonstrate the effect of parameter optimization on chromatographic results.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Observed Effect |
|---|---|---|---|
| GC Column | Standard DB-5 | Agilent CP-Volamine | Reduced peak tailing from 2.5 to 1.1 (Asymmetry Factor). |
| Inlet Liner | Standard Glass Wool | Restek Siltek® Liner | Signal intensity increased by ~40%. |
| Oven Program | Isothermal 100°C | 50°C (1 min), ramp 15°C/min to 180°C | Improved resolution (Rs) from 1.2 to 2.8 for a closely eluting impurity. |
| FID H2/Air Flow | 30:300 mL/min | 35:350 mL/min | Signal-to-Noise ratio improved from 85 to 130. |
| Makeup Gas (N2) | 20 mL/min | 35 mL/min | Enhanced peak height and sensitivity. |
High-Performance Liquid Chromatography (HPLC) Optimization
HPLC, particularly in reversed-phase mode, is another powerful technique for the analysis of this compound. Optimization involves a careful balance of column chemistry, mobile phase composition, and other operating conditions. sigmaaldrich.com
Column and Mobile Phase Selection: The choice of a stationary phase is a critical first step. ijsrst.com Reversed-phase columns, such as those with C18 or C8 bonded phases, are commonly used. For basic compounds like isopentylamine, columns that are end-capped to cover residual silanol (B1196071) groups are preferable to minimize peak tailing. The use of columns with smaller particle sizes (e.g., <3 µm) can significantly increase separation efficiency and resolution, though this often comes at the cost of higher backpressure. untan.ac.iduhplcs.com
Mobile phase composition plays a fundamental role in controlling the retention and selectivity of the separation. longdom.org For a basic analyte like isopentylamine, the pH of the mobile phase is a crucial parameter. sphinxsai.com Maintaining a pH at least 2 units below the pKa of isopentylamine ensures that it remains in its protonated (ionic) form, which generally leads to better peak shapes on silica-based columns. This is often achieved by adding additives like formic acid or using a buffer system. nih.gov The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is adjusted to control the retention time. sphinxsai.com
Flow Rate and Temperature: The mobile phase flow rate influences both analysis time and resolution. While a higher flow rate shortens the run time, it can lead to a decrease in resolution. researchgate.net An optimal flow rate must be determined to balance efficiency and throughput. Column temperature also affects the analysis by altering the viscosity of the mobile phase and the kinetics of mass transfer. ijsrst.com Elevating the temperature can lower backpressure and sometimes improve peak shape, but it may also alter the selectivity of the separation.
Interactive Table 2: Illustrative Data for HPLC Parameter Optimization for this compound Analysis
The following data is illustrative to demonstrate the effect of parameter optimization on chromatographic results.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Observed Effect |
|---|---|---|---|
| Column | Standard C18, 5 µm | End-capped C18, 2.7 µm | Theoretical plates increased from 8,500 to 15,000; improved peak efficiency. |
| Mobile Phase pH | 7.0 (Phosphate Buffer) | 3.0 (0.1% Formic Acid) | Peak tailing factor reduced from 2.8 to 1.2. |
| Organic Modifier | Methanol | Acetonitrile | Shorter retention time and sharper peaks due to lower viscosity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Resolution (Rs) between isopentylamine and a related substance improved from 1.4 to 2.1. |
| Column Temp. | 25°C | 40°C | Reduced system backpressure by 20% and slightly improved peak symmetry. |
By systematically adjusting these parameters, a robust and reliable chromatographic method can be developed for the analysis of this compound, ensuring both high resolution for accurate separation and high sensitivity for precise quantification.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure and energy of molecules. nih.gov These calculations can predict a wide range of properties, from stable conformations to spectroscopic parameters, and are instrumental in understanding reaction mechanisms. nih.govfrontiersin.org
The flexibility of the isopentyl chain in isopentylamine hydrobromide arises from rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy required to convert between them.
Research Findings: The conformational landscape of flexible molecules like isopentylamine can be surprisingly complex. For analogous molecules, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to locate energy minima corresponding to stable conformers. umanitoba.ca For isopentylamine, rotation around the C-C and C-N bonds gives rise to various staggered and eclipsed forms, with the staggered conformers typically being more stable due to reduced steric hindrance.
The energy required to rotate around a specific bond is known as the rotational barrier. These barriers can be determined experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing how the spectra change with temperature. montana.edunih.gov Computationally, the transition state for rotation can be calculated, and its energy difference relative to the ground state conformer provides the rotational barrier height. nih.govbiomedres.us For the central C-N bond in similar amine structures, these barriers are influenced by electronic and steric effects. The protonation of the amine group to form the hydrobromide salt introduces electrostatic interactions that would further influence the conformational preferences and rotational dynamics.
Illustrative Data on Conformational Energy: This table presents hypothetical data for the relative energies of different conformers of the isopentylammonium cation, as would be determined by quantum chemical calculations.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.85 |
Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which is fundamental to its reactivity and physical properties.
Research Findings: Methods such as DFT, using functionals like M06-2X or B3LYP with basis sets such as def2-TZVP, are effective for calculating electronic properties. nrel.gov For this compound, these calculations can predict:
Atomic Charges: The distribution of electron density across the molecule, for instance, using Mulliken population analysis. This would show a significant positive charge localized on the ammonium (B1175870) group (-NH3+).
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Spectroscopic Parameters: Predictions of NMR chemical shifts and spin-spin coupling constants can be made, which aid in the interpretation of experimental spectra. nih.gov Vibrational frequencies corresponding to infrared (IR) spectra can also be calculated, helping to assign specific absorption bands to molecular motions. nrel.gov
Illustrative Data on Calculated Properties: This table shows examples of properties that could be predicted for this compound using DFT calculations.
| Property | Predicted Value |
|---|---|
| Dipole Moment | ~2.5 D |
| HOMO-LUMO Gap | ~7.8 eV |
| ¹³C NMR Chemical Shift (Cα) | ~40 ppm |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations extend beyond single-molecule calculations to study how this compound interacts with larger biological systems like proteins and cell membranes.
Understanding how small molecules bind to proteins is fundamental in pharmacology and molecular biology. nih.govscitechdaily.com Isopentylamine, as a simple amine, can serve as a fragment or a core structure for larger ligands.
Research Findings: Computational solvent mapping is a technique used to identify favorable binding regions, or "hot spots," on a protein's surface. nih.gov In this method, the protein is computationally probed with small molecules (like propane, methanol, or amine groups) to find regions where these fragments bind with low free energy. The consensus binding sites for multiple probes indicate druggable locations where a larger ligand, potentially a derivative of isopentylamine, could bind with high affinity. nih.gov
Once a potential binding site is identified, molecular docking simulations can predict the preferred orientation and conformation of this compound within that site. The binding affinity is driven by forces such as hydrogen bonds (between the -NH3+ group and protein acceptors like aspartate or glutamate) and van der Waals interactions (between the isopentyl chain and hydrophobic pockets in the protein). nih.gov
The cell membrane is a dynamic lipid bilayer whose fluidity is critical for cellular function. nih.govwikipedia.org Small molecules can interact with the membrane and alter its physical properties.
Research Findings: Membrane fluidity is primarily determined by temperature, the length and saturation of fatty acid tails in phospholipids, and the concentration of cholesterol. youtube.com Molecules like phosphatidylethanolamine (B1630911) (PE) can have a rigidifying effect on the membrane. nih.govresearchgate.net As an amphipathic molecule, the isopentylammonium cation would be expected to interact with the membrane interface. The positively charged ammonium headgroup would likely form electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) groups of the phospholipids. The hydrophobic isopentyl tail would insert into the nonpolar core of the bilayer. This insertion could disrupt the ordered packing of the lipid tails, potentially increasing membrane fluidity. Conversely, strong interactions at the headgroup level could also restrict lipid movement, leading to a decrease in fluidity. Molecular dynamics (MD) simulations are the primary computational tool used to model these interactions and predict the resulting changes in membrane properties, such as the lipid order parameter and lateral diffusion coefficients.
Structure-Activity Relationship (SAR) Studies for Functional Correlates
SAR studies aim to establish a link between a molecule's chemical structure and its biological activity. nih.govfrontiersin.org This is a cornerstone of rational drug design.
Research Findings: For a molecule like this compound, an SAR study would involve systematically modifying its structure and evaluating how these changes affect a specific biological endpoint (e.g., binding affinity to a target receptor). While direct SAR studies on this specific compound are not widely published, the principles can be applied hypothetically.
A computational SAR study would proceed as follows:
Define a Scaffold: Start with the isopentylamine structure.
Create a Library of Analogs: Generate a set of virtual derivatives by, for example, increasing or decreasing the alkyl chain length, adding substituents (like hydroxyl or phenyl groups) to the chain, or altering the branching pattern.
Calculate Molecular Descriptors: For each analog, compute a range of properties (descriptors) such as size, shape, lipophilicity (logP), and electronic properties.
Model Activity: Use molecular docking or other methods to predict the biological activity of each analog against a chosen protein target.
Develop a QSAR Model: Build a Quantitative Structure-Activity Relationship (QSAR) model, which is a mathematical equation that correlates the calculated descriptors with the predicted activity. frontiersin.org
Such a model could reveal, for instance, that increasing the length of the alkyl chain up to a certain point enhances hydrophobic interactions and improves binding, while further increases lead to a steric clash that reduces activity. This provides a rational basis for designing new, more potent compounds. koreascience.krsigmaaldrich.com
Illustrative SAR Data for Hypothetical Receptor Binding: This table shows hypothetical data from a QSAR study, illustrating how structural modifications might influence predicted binding affinity.
| Compound | Modification | Lipophilicity (logP) | Predicted Binding Affinity (pIC₅₀) |
|---|---|---|---|
| Isopentylamine | - | 1.4 | 5.2 |
| Butylamine | Shorter Chain (-1 CH₂) | 0.9 | 4.8 |
| Hexylamine | Longer Chain (+1 CH₂) | 1.9 | 5.5 |
| 4-Methylpentylamine | Isomeric Branching | 1.8 | 5.4 |
Bioinformatics for Target Prediction and Mechanistic Insights
In the initial stages of drug discovery and molecular pharmacology, bioinformatics and computational tools play a pivotal role in predicting the biological targets of novel or under-investigated compounds, thereby providing early insights into their potential mechanisms of action. nih.govfrontiersin.org For a compound such as this compound, where extensive biological data may not be available, in silico methods offer a rational, cost-effective, and rapid approach to generate testable hypotheses regarding its therapeutic potential. worldbigroup.comsemanticscholar.orgtaylorfrancis.com These computational strategies can be broadly categorized into ligand-based and structure-based approaches, both of which are instrumental in navigating the vastness of biological space to identify probable molecular interactions. sygnaturediscovery.comnih.gov
Ligand-Based Approaches
Ligand-based virtual screening relies on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.govoup.com This method utilizes the two-dimensional (2D) or three-dimensional (3D) structure of a query molecule, such as this compound, to search large chemical databases for known compounds with a high degree of similarity. wikipedia.org The identified analogs, along with their known biological targets, can then be used to infer potential targets for the query compound.
One common technique is chemical fingerprinting, where the molecular structure is converted into a binary string representing the presence or absence of various chemical features. The similarity between two molecules can then be quantified using metrics like the Tanimoto coefficient. A hypothetical similarity search for this compound against a database of bioactive molecules might yield results similar to those presented in Table 1.
Table 1: Hypothetical Ligand-Based Similarity Search Results for this compound
| Known Active Compound | Known Target | Similarity Score (Tanimoto) | Target Class |
|---|---|---|---|
| Prenylamine | Calmodulin | 0.82 | Calcium-Binding Protein |
| Phenethylamine | Trace amine-associated receptor 1 (TAAR1) | 0.79 | G-Protein Coupled Receptor |
| Ornithine | Ornithine Decarboxylase | 0.75 | Enzyme (Decarboxylase) |
| Agmatine | Imidazoline Receptor | 0.71 | Receptor |
Structure-Based Approaches
When the three-dimensional structures of potential protein targets are known, structure-based virtual screening, particularly molecular docking, becomes a powerful predictive tool. semanticscholar.orgnih.gov This technique computationally simulates the interaction between a ligand (this compound) and a protein's binding site to estimate the binding affinity and predict the most favorable binding pose. wikipedia.org Large libraries of proteins can be screened to identify those that are most likely to bind the compound with high affinity. nih.gov The results are typically ranked using a scoring function that approximates the free energy of binding.
A hypothetical docking campaign for this compound against a panel of neurologically relevant proteins could produce the data shown in Table 2, highlighting the most promising potential targets based on their predicted binding energies.
Table 2: Illustrative Molecular Docking Results for this compound Against a Panel of Potential Protein Targets
| Potential Protein Target | PDB ID | Docking Score (kcal/mol) | Associated Biological Pathway |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.8 | Dopamine Metabolism |
| GABA-A Receptor | 6HUP | -7.2 | GABAergic Synaptic Transmission |
| Histamine N-methyltransferase | 1JQD | -6.9 | Histamine Metabolism |
| Sigma-1 Receptor | 6DK1 | -6.5 | Cellular Stress Response |
Pharmacophore Modeling and Mechanistic Insights
Pharmacophore modeling is another computational technique used to distill the essential steric and electronic features required for a molecule to interact with a specific target. nih.govdovepress.comresearchgate.net A pharmacophore model can be generated either from a set of known active ligands or from the structure of a protein's binding site. nih.gov For this compound, a ligand-based pharmacophore model would identify the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, that are likely crucial for its biological activity. researchgate.net This model can then be used as a 3D query to screen compound libraries for structurally diverse molecules with the same essential features. dovepress.com
Table 3: Hypothetical Pharmacophore Model Derived from this compound
| Pharmacophore Feature | Description | Coordinates (X, Y, Z) | Radius (Å) |
|---|---|---|---|
| Positive Ionizable (PI) | Primary amine group | (1.5, 0.3, -0.8) | 1.2 |
| Hydrophobic (H) | Isobutyl group | (-2.1, -0.5, 0.4) | 1.5 |
| Hydrogen Bond Acceptor (HBA) | Bromide ion (counter-ion) | (3.2, 1.1, -1.5) | 1.0 |
By integrating the outputs of these various in silico methods, a comprehensive profile of the likely biological targets of this compound can be constructed. Subsequent analysis using pathway databases (e.g., KEGG, Reactome) can map these predicted targets to specific signaling or metabolic pathways, providing a systems-level view of the compound's potential mechanism of action and suggesting specific avenues for experimental validation. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Molecule Synthesis
As a primary aliphatic amine, isopentylamine is a fundamental precursor in numerous organic transformations. It is valued as an intermediate in the synthesis of a wide array of organic compounds, finding applications in pharmaceuticals, agrochemicals, and specialized industrial chemicals myskinrecipes.comguidechem.com.
Isopentylamine is a key intermediate in the manufacturing of various pharmaceuticals, including certain antihistamines and local anesthetics myskinrecipes.com. Its amine group provides a reactive handle for building more complex molecular structures essential for biological activity.
A specific example of its incorporation into a bioactive natural product is found in the Credneramides. Credneramide B is an isopentylamine derivative of a vinyl chloride-containing fatty acid, isolated from the cyanobacterium cf. Trichodesmium sp. nov nih.govnih.govacs.org. These compounds have demonstrated neuromodulatory activity, inhibiting spontaneous calcium oscillations in murine cerebrocortical neurons at low micromolar concentrations nih.govacs.org. The isopentylamine moiety in Credneramide B is biosynthetically derived from the amino acid leucine (B10760876) through a putative decarboxylation process nih.gov.
In the agricultural sector, isopentylamine serves as a building block for the active ingredients in certain pesticides and herbicides myskinrecipes.comguidechem.comsolubilityofthings.com. Its structural features can be tailored to create molecules with specific toxicological profiles for pest management. Research has also highlighted its role as a natural defense compound in rice, where it is induced by insect feeding, suggesting its potential in enhancing plant resistance mechanisms .
Furthermore, isopentylamine is utilized in the production of rubber chemicals, particularly as a precursor to vulcanization accelerators guidechem.com. Accelerators are crucial components in rubber compounding that increase the rate of the vulcanization (cross-linking) process, reduce the cure time, and improve the final properties of the rubber product youtube.com. Amines and their derivatives are a major class of accelerators, and isopentylamine can be used to synthesize specific sulfenamide (B3320178) accelerators, which are known for providing a delayed onset of cure, enhancing processing safety specialchem.comantpedia.com.
Peptidomimetics are molecules designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability nih.gov. A common strategy in peptidomimetic design is the modification of the peptide backbone, for instance, through N-alkylation nih.govnsf.gov. The introduction of an isopentyl group, derived from isopentylamine, onto the amide nitrogen of a peptide backbone can alter the molecule's conformational preferences, polarity, and lipophilicity. This modification can lead to improved pharmacological properties by enhancing membrane permeability and protecting against proteolytic enzymes.
In the field of oligonucleotide therapeutics (e.g., antisense oligonucleotides and siRNA), chemical modifications are essential to improve stability, cellular uptake, and efficacy nih.govgoogle.com. Modifying the phosphate (B84403) backbone or the sugar moieties can render the oligonucleotide resistant to nuclease degradation google.com. The isopentylamino group can be introduced as a modification to increase lipophilicity, which may enhance cellular uptake. While various functional groups are appended to oligonucleotides, often through specialized phosphoramidites or post-synthesis conjugation, the incorporation of an isopentyl group represents a viable strategy to fine-tune the therapeutic properties of these nucleic acid-based drugs google.comnih.gov.
Tertiary amines are a ubiquitous functional group in pharmaceuticals, agrochemicals, and natural products nih.gov. Isopentylamine, as a primary amine, is a fundamental starting material for the synthesis of a wide range of tertiary amines. Established methods for this transformation include direct N-alkylation and reductive amination.
Direct N-Alkylation: Isopentylamine can be reacted with two equivalents of an alkyl halide to produce N,N-dialkylisopentylamines. Modern protocols often employ specific bases, such as Hünig's base, to facilitate the reaction and prevent the formation of undesired quaternary ammonium (B1175870) salts umich.eduresearchgate.net.
Reductive Amination: Isopentylamine can be sequentially reacted with aldehydes or ketones to form imines, which are then reduced in situ to furnish secondary and subsequently tertiary amines.
Recent advancements in synthetic methodology have focused on developing more efficient and general routes to tertiary amines. For example, novel strategies involving visible light-facilitated, metal-free transformations have been developed for the coupling of aldehydes, secondary amines, and alkyl halides nih.gov. Such modern methods provide versatile and flexible pathways for the streamlined synthesis of complex tertiary amines, which would be applicable to precursors like isopentylamine nih.gov.
The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds nih.gov. A common and efficient method for synthesizing these heterocycles is a one-pot, three-component reaction involving isatoic anhydride, an aldehyde or ketone, and a primary amine nih.govorganic-chemistry.orgresearchgate.net.
In this synthesis, the primary amine acts as a key nucleophile. Isopentylamine is a suitable reactant, allowing for the direct incorporation of an isopentyl group at the N-3 position of the dihydroquinazolinone ring. This reaction provides a straightforward route to a library of N-3-isopentyl substituted derivatives for screening in drug discovery programs. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) nih.gov.
Engineering Advanced Materials with Isopentylamine Derivatives
Isopentylamine hydrobromide and other simple alkylammonium halides have emerged as critical components in the field of materials science, particularly in the synthesis of organic-inorganic hybrid perovskites rsc.orgmit.edu. These materials, which have the general formula APbX₃ (where A is a cation), have garnered immense attention for their exceptional optoelectronic properties and applications in devices like solar cells and light-emitting diodes (LEDs) mit.edu.
In many high-performance perovskite devices, two-dimensional (2D) or quasi-2D perovskite structures are used to enhance stability against moisture, heat, and light rsc.org. These 2D materials are formed by incorporating bulky organic cations, such as isopentylammonium (from this compound), into the perovskite crystal lattice. These bulky cations act as "organic spacers" that separate the inorganic lead-halide octahedral layers rsc.orgrsc.orgiitd.ac.in.
Perovskite Solar Cell Passivation Strategies for Enhanced Performance
The use of organic ammonium halides as passivating agents is a well-established strategy to enhance the performance and stability of perovskite solar cells (PSCs). These compounds address defects at the surface and grain boundaries of the perovskite thin film, which are primary sites for non-radiative recombination of charge carriers, a major loss mechanism in PSCs. While specific research detailing the use of this compound for this application is not extensively documented in publicly available literature, the principles of its potential function can be understood from studies on analogous short-chain alkylammonium halides.
The passivation mechanism involves the interaction of the ammonium cation (in this case, isopentylammonium) and the halide anion (bromide) with the perovskite surface. The isopentylammonium cation can interact with undercoordinated lead ions (Pb²⁺) and passivate lead-halide antisite defects. Simultaneously, the bromide anion can fill halide vacancies, which are common defects in perovskite films. This dual-action passivation reduces trap state densities, leading to suppressed non-radiative recombination, improved charge carrier lifetimes, and consequently, higher open-circuit voltages (Voc) and fill factors (FF) for the solar cell.
Research on similar compounds, such as propylamine (B44156) hydroiodide (PAI), has demonstrated significant improvements in PSC performance. For instance, post-treatment of perovskite films with PAI has been shown to reduce defects and suppress recombination, leading to a notable increase in power conversion efficiency (PCE) nih.gov. Studies have shown that such passivation can increase the carrier lifetime significantly. For example, in one study, the carrier lifetime of a perovskite film increased from approximately 3.95 µs to 8.10 µs after passivation with a similar organic ammonium halide nih.gov.
The general effect of various passivating agents on perovskite solar cell performance is summarized in the table below, illustrating the typical enhancements observed.
| Passivating Agent Category | Effect on PSC Parameters | Representative Improvement (Example) |
| Alkylammonium Halides | Increased Voc, FF, and PCE; Reduced non-radiative recombination | PCE increase from ~16% to over 18% osti.gov |
| Lewis Base Molecules | Passivation of Pb²⁺ defects | Enhanced device stability |
| Polymers | Formation of a protective layer, defect passivation | Improved moisture resistance |
While direct data for this compound is scarce, its chemical similarity to other effective passivating agents suggests it could be a viable candidate for enhancing perovskite solar cell performance through similar surface passivation strategies.
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanoscale level. These materials often exhibit novel properties that are a synergy of the characteristics of their constituent parts, such as the flexibility and processability of organic polymers combined with the thermal stability and mechanical strength of inorganic frameworks.
The synthesis of these materials can be broadly categorized into two main approaches: the sol-gel process and the use of pre-formed nanostructures as building blocks. The sol-gel process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in the presence of organic molecules. This method allows for the creation of a wide range of hybrid materials with tunable properties.
While there is extensive research on various organic components for the creation of hybrid materials, specific studies detailing the use of this compound in the synthesis of hybrid organic-inorganic materials are not readily found in the surveyed literature. However, the isopentylammonium cation could potentially be incorporated into inorganic frameworks, such as metal halides or silicates, to create novel hybrid structures. For instance, the synthesis of a new organic-inorganic hybrid with the general formula R₂MX₄ (where R is a tetra-alkylammonium cation, M is a metal, and X is a halogen) has been reported, demonstrating the versatility of incorporating organic cations into inorganic lattices nih.gov.
The potential role of this compound in this field would likely be as a structure-directing agent or as a functional organic component that imparts specific properties to the final hybrid material. The isopentyl group could influence the hydrophobicity and processing characteristics of the material, while the ammonium and bromide ions could participate in the formation of the inorganic network.
Role in Amide Nucleating Agent Compositions
Nucleating agents are additives used in semi-crystalline polymers, such as polyamides, to control the crystallization process. They function by providing sites for the initiation of crystal growth (nucleation), which can lead to a faster crystallization rate, a higher degree of crystallinity, and a finer spherulitic morphology. These changes in the crystalline structure can, in turn, enhance the mechanical and thermal properties of the polymer, such as stiffness, heat distortion temperature, and dimensional stability.
A typical nucleating agent system for polyamides may consist of finely divided inorganic materials, fatty acid amides, and low molecular weight polymers google.com. The primary function of a nucleating agent is to increase the number of nuclei formed in the polymer melt as it cools, leading to a more uniform and finer crystalline structure partinchem.com.
Currently, there is no specific information available in the reviewed scientific literature to suggest that this compound is used as a nucleating agent in amide compositions. The common nucleating agents for polyamides are typically inorganic fillers like talc, or specific organic salts and amides. While isopentylamine is an amine, its hydrobromide salt form is not a conventional choice for a nucleating agent in polyamides. Further research would be required to determine if this compound could have any nucleating effect on polyamides or other amide-containing polymers.
Formation of Nanosized Assemblies
The self-assembly of molecules into well-defined nanosized structures is a fundamental process in materials science and nanotechnology. This bottom-up approach allows for the creation of complex functional materials from molecular building blocks. The driving forces for self-assembly include non-covalent interactions such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects.
Amphiphilic molecules, which contain both hydrophobic and hydrophilic segments, are particularly prone to self-assembly in solution, forming structures like micelles, vesicles, and liquid crystals. The specific morphology of the resulting assembly is often dictated by the molecular geometry and the balance between the hydrophilic and hydrophobic parts of the molecule.
In the context of this compound, the isopentyl group provides a hydrophobic alkyl chain, while the ammonium bromide head group is hydrophilic. This amphiphilic character suggests that under appropriate conditions (e.g., in a suitable solvent system and at a specific concentration), this compound could potentially self-assemble into nanosized structures. However, based on the available search results, there are no specific studies that have investigated or reported on the formation of nanosized assemblies from this compound. The self-assembly of inorganic nanoparticles is a well-documented phenomenon where complex architectures can be formed through Brownian motion and interparticle forces umich.edu. While this provides a general context for self-assembly, it does not directly pertain to this compound.
Biological and Biochemical Research Insights
Biological Role as a Biogenic Amine and Metabolite
Isopentylamine, also known as isoamylamine, is a primary aliphatic amine that functions as a biogenic amine. nih.govpreprints.org It is recognized as a metabolite produced by various organisms, including plants and bacteria. nih.govebi.ac.ukebi.ac.uk As a biogenic amine, it is part of a class of organic nitrogen compounds with low molecular weight that play significant roles in the physiological processes of many living organisms. preprints.org
Research has demonstrated that isopentylamine is biochemically derived from the essential amino acid leucine (B10760876). nih.gov In plants such as rice, stable isotope labeling experiments have confirmed that leucine is the precursor for isopentylamine biosynthesis. nih.gov This conversion is part of the broader amino acid metabolic pathways.
The synthesis of higher alcohols and related amines from amino acids can occur via the Ehrlich pathway. In this pathway, an amino acid undergoes transamination to form an α-keto acid. For leucine, this intermediate is α-ketoisocaproic acid. mdpi.com This is followed by decarboxylation to an aldehyde and then a subsequent reduction to an alcohol or amination to an amine. The enzyme leucine aminotransferase (LTR), which catalyzes the initial transamination step, is a key component of this metabolic route. mdpi.com
Table 1: Key Enzymes in the Biosynthesis Pathway from Leucine
| Enzyme/Component | Role in Pathway |
|---|---|
| Leucine | Precursor amino acid |
| Leucine Aminotransferase (LTR) | Catalyzes the transamination of leucine to α-ketoisocaproic acid. mdpi.com |
| α-Keto Acid Decarboxylase | Converts the α-keto acid to an aldehyde (isovaleraldehyde). |
| Aminotransferase | Catalyzes the final step, converting the aldehyde to isopentylamine. |
This table provides an overview of the enzymatic steps involved in the conversion of leucine to isopentylamine.
Recent studies have highlighted the significant role of isopentylamine as a metabolite produced by the gut microbiome, with profound effects on host physiology, particularly in the context of aging. nih.govnih.gov Research has shown that isopentylamine, produced by bacteria from the Ruminococcaceae family, is found in enriched quantities in aged mice and elderly humans. nih.govnih.govelsevierpure.com
This age-related increase in gut-derived isopentylamine is linked to cognitive dysfunction. nih.gov Studies in animal models demonstrated that young mice orally administered isopentylamine exhibited a decline in cognitive function. nih.govnih.gov The mechanism for this involves isopentylamine promoting the death of microglial cells in the brain, revealing a direct link between a specific gut bacterial metabolite and neurodegeneration. nih.gov This interaction underscores the critical role of the gut-brain axis and how microbial metabolites can influence neurological health.
Isopentylamine has been identified in a variety of biological and food sources. Its presence is often a result of microbial activity or natural metabolic processes in plants. ebi.ac.uksigmaaldrich.com It is a known bacterial metabolite, with species such as Proteus mirabilis capable of its production. ebi.ac.uksigmaaldrich.com In plants, it has been identified as a novel defense compound in rice leaves, where its accumulation increases in response to insect feeding. nih.gov
It has also been reported in several food items, including fermented products and fruits.
Table 2: Occurrence of Isopentylamine
| Source Category | Specific Examples |
|---|---|
| Food Systems | Wine, Grapes (Vitis vinifera), Eggs, Kola Nuts, Apple, Banana, Beef. nih.govebi.ac.uksigmaaldrich.comsigmaaldrich.comthegoodscentscompany.com |
| Plant Kingdom | Rice (Oryza sativa) leaves as a defense compound. nih.gov |
| Bacterial Metabolite | Produced by Proteus mirabilis and gut bacteria of the Ruminococcaceae family. ebi.ac.uknih.govsigmaaldrich.com |
| Animal Kingdom | Found in aged mice and elderly humans as a gut microbiome metabolite. nih.govnih.gov |
This interactive table summarizes the diverse sources where isopentylamine has been detected.
Mechanisms of Biological Activity at the Cellular Level
The biological effects of isopentylamine are mediated through specific interactions at the cellular and molecular levels. Research has begun to uncover the precise mechanisms by which it influences cellular function, from its role in enzymatic reactions to its ability to modulate gene expression and signaling pathways.
The biosynthesis and degradation of isopentylamine are intrinsically tied to enzyme activity, which involves specific substrate recognition. mdpi.com As a derivative of leucine, its formation pathway relies on enzymes like leucine aminotransferase that recognize and bind leucine as a substrate to initiate its conversion. mdpi.com While detailed kinetic parameters (e.g., K_m, V_max) for enzymes that specifically use isopentylamine as a substrate are not extensively documented in the provided context, its involvement in enzymatic pathways like the Ehrlich pathway is well-established. mdpi.com Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is fundamental to understanding how the concentration of isopentylamine is controlled within biological systems. wikipedia.org
Isopentylamine has been shown to exert significant biological effects by directly modulating cellular signaling pathways, particularly in the context of the gut-brain axis. nih.govnih.gov
A key mechanism identified is its role as a transcriptional coregulator in microglial cells. nih.gov Research demonstrates that isopentylamine can cross into the brain, where it promotes apoptosis (programmed cell death) of these crucial immune cells. nih.gov The molecular pathway for this action involves the following steps:
DNA Binding: Isopentylamine recognizes and binds directly to the promoter region of the S100A8 gene. nih.gov
Structural Change: This binding facilitates the unwinding of a self-complementary hairpin structure in the DNA. nih.gov
Transcription Factor Recruitment: The unwinding allows the transcriptional regulator p53 to access the S100A8 promoter. nih.govnih.gov
Gene Expression: The recruitment of p53 enhances the expression of the S100A8 protein, which in turn contributes to inducing apoptosis in the microglial cells. nih.gov
This finding provides direct evidence that a small molecule from the gut microbiome can bind to genomic DNA and act as a coregulator for transcription factors, thereby connecting gut metabolism to gene expression in the brain. nih.gov
In plants, isopentylamine accumulation is associated with the jasmonic acid signaling pathway, a critical route for triggering defense responses against herbivores. nih.gov
Interactions with Human Carrier Proteins (e.g., Human Serum Albumin)
The binding of chemical compounds to plasma proteins like Human Serum Albumin (HSA) is a critical factor in their pharmacokinetic profile, influencing their distribution and half-life in the bloodstream. nih.govmdpi.com HSA, the most abundant plasma protein in human blood, functions as a carrier for a wide array of endogenous and exogenous substances. nih.govmdpi.commdpi.com The interaction is typically reversible, and the binding affinity helps determine the concentration of the free, active form of a compound available to exert its pharmacological effect. nih.govmdpi.com
Compounds bind to specific sites on the albumin molecule. While the precise binding characteristics of Isopentylamine Hydrobromide to HSA are not extensively detailed in current research, the general principles of such interactions are well-established. HSA possesses two major ligand-binding sites, and the binding process can be influenced by factors like the compound's hydrophobicity. nih.gov A stronger binding affinity to HSA generally leads to a lower concentration of the free compound but increases its half-life by protecting it from metabolic processes in the liver. nih.gov
Displacement interactions are also a key consideration. When multiple compounds compete for the same binding site on HSA, one with a higher affinity can displace another, leading to a sudden increase in the free concentration of the displaced compound, which can potentially become toxic. mdpi.com The study of these interactions often involves techniques like capillary electrophoresis and isothermal titration calorimetry to determine binding constants and thermodynamic parameters. nih.govrsc.org
Table 1: General Characteristics of Drug Interaction with Human Serum Albumin (HSA)
| Feature | Description | Implication |
| Binding Affinity | The strength of the interaction between the compound and HSA. | Determines the free drug concentration and its half-life. nih.govmdpi.com |
| Binding Sites | Specific regions on the HSA molecule where compounds attach. | Competition for these sites can lead to drug-drug interactions. mdpi.com |
| Reversibility | The ability of the compound to bind and unbind from HSA. | Allows the compound to be transported and then released at its target. mdpi.com |
| Pharmacokinetics | The study of how a compound is absorbed, distributed, metabolized, and excreted. | HSA binding significantly impacts a compound's distribution and clearance. nih.gov |
Effects on Cellular Processes, Including Apoptosis
Apoptosis, or programmed cell death, is a fundamental cellular process essential for normal development and tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The resistance of cancer cells to apoptosis is a major factor in their survival and resistance to therapies. nih.gov
Various chemical compounds can induce apoptosis through different mechanisms. For instance, some platinum-based analogues initiate apoptosis at physiologically relevant concentrations, leading to the detachment of cells and fragmentation of DNA. nih.gov The induction of apoptosis can be concentration-dependent, with some compounds causing non-apoptotic cell death at higher concentrations. nih.gov
Another mechanism involves the generation of reactive oxygen species (ROS). The accumulation of ROS can trigger signaling pathways that lead to apoptotic cell death. nih.gov This process may involve the activation of specific caspases (e.g., caspase-3, -8, -9) and the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.govmdpi.com Studies have shown that alcohol-induced apoptosis in cerebellar cells involves the upregulation of caspase-3. mdpi.com While the specific effects of this compound on apoptosis are a subject for further investigation, these established pathways provide a framework for understanding how chemical agents can influence this critical cellular process.
Biochemical Roles in Plant Defense Mechanisms
Plants have evolved sophisticated defense mechanisms to protect themselves from herbivores and pathogens. These defenses are often mediated by complex signaling pathways involving plant hormones. nih.gov
Herbivory-Induced Accumulation and Insect Deterrent Effects
When a plant is attacked by an herbivore, it can trigger a defense response that includes the production and accumulation of defensive chemical compounds. science.gov Jasmonates, including jasmonic acid (JA), are key signaling molecules that regulate these responses. nih.govscience.gov Damage from insects can induce the synthesis of JA, which in turn activates genes responsible for producing defensive proteins and secondary metabolites. nih.gov These compounds can deter insects, reduce their growth, or be toxic. For example, in some plants, JA can induce the production of nicotine, a potent defense against vertebrate herbivores. science.gov
Integration into Plant Hormone Pathways, e.g., Jasmonic Acid Signaling
The jasmonic acid signaling pathway is a central component of a plant's immune system. nih.gov JAs are involved in responses to a wide range of stresses, including insect attack, pathogen infection, and wounding. nih.govmdpi.com The JA pathway does not operate in isolation; it interacts with other hormone signaling pathways, creating a complex regulatory network. nih.govdundee.ac.uk
There is often an antagonistic relationship between the jasmonic acid and salicylic (B10762653) acid (SA) pathways. mdpi.com Typically, the JA pathway is activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is associated with defense against biotrophic pathogens. nih.gov The activation of one pathway can sometimes suppress the other, allowing the plant to tailor its defense response to a specific threat. mdpi.com This crosstalk between hormone pathways is crucial for balancing the plant's growth and defense needs. nih.gov
Table 2: Overview of Jasmonic Acid (JA) Role in Plant Defense
| Aspect | Function | Examples |
| Signal Perception | Plants recognize damage or elicitors from herbivores/pathogens. | Mechanical wounding, insect oral secretions. |
| JA Synthesis & Signaling | JA and its derivatives (JAs) are synthesized and transported. | JAs activate a cascade of gene expression. nih.gov |
| Defense Response | Production of anti-herbivore or anti-pathogen compounds. | Toxic secondary metabolites, defensive proteins (e.g., polyphenol oxidase). nih.gov |
| Hormonal Crosstalk | Interaction with other hormone pathways like salicylic acid (SA). | JA and SA pathways can be synergistic or antagonistic, fine-tuning the defense. mdpi.com |
Antimicrobial Research Implications and Efficacy Enhancement
The search for effective antimicrobial agents is a continuous effort, driven by the challenge of antimicrobial resistance. Research often focuses on not only discovering new compounds but also on enhancing the efficacy of existing ones. nih.govmdpi.com
Several strategies have been developed to enhance the antimicrobial activity of chemical compounds. One approach involves the use of nanocarriers, such as lipid polymer hybrid nanoparticles or nanogels, to improve the delivery and localization of antibiotics to the site of infection, which can be particularly effective against biofilms. nih.gov
Another strategy is the biochemical modification of compounds or their combination with adjuncts. For instance, the antimicrobial potency of plant-derived polyphenols can be significantly increased by combining them with substances like ascorbic acid and copper (II) ions. mdpi.com Such combinations can enhance the efficacy of the primary compound, allowing for lower effective concentrations, which is advantageous in food preservation and other applications to avoid altering organoleptic properties. mdpi.com These methods of efficacy enhancement represent a promising avenue for developing more potent antimicrobial treatments and overcoming resistance.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of isopentylamine and its subsequent conversion to isopentylamine hydrobromide will increasingly prioritize environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant waste. harvard.edu The shift towards green chemistry aims to mitigate these drawbacks through innovative strategies. benthamdirect.combenthamscience.com
Future research will likely focus on the following areas:
Biomass-Derived Precursors: A significant research thrust will be the utilization of renewable starting materials. rsc.org For instance, isoamyl alcohol, which can be derived from fusel oil (a byproduct of fermentation), presents a viable bio-based precursor. Catalytic amination of such bio-alcohols offers a greener pathway compared to traditional methods.
Reductive Amination: This method is a cornerstone of amine synthesis. gctlc.orgfrontiersin.org Future work will aim to refine the reductive amination of isovaleraldehyde (B47997) using greener reducing agents and recyclable catalysts. The development of enzymatic processes for this transformation represents a particularly promising avenue, offering high selectivity under mild conditions. gctlc.org
One-Pot Syntheses: Research into one-pot or multi-component reactions will be crucial for improving process efficiency. nih.gov These methods reduce the need for intermediate purification steps, thereby saving solvents, energy, and time.
Alternative Solvents: The exploration of reactions in greener solvents, such as water or supercritical fluids, will be essential to reduce the environmental impact of synthesis. nih.gov
| Green Synthesis Strategy | Potential Precursor | Key Advantages |
| Catalytic N-alkylation | Isoamyl alcohol (from biomass) | Utilizes renewable resources, potentially higher atom economy. rsc.org |
| Green Reductive Amination | Isovaleraldehyde | Can use greener reagents and catalysts (e.g., enzymatic). gctlc.org |
| One-Pot Reactions | Various simple starting materials | Increased efficiency, reduced waste and energy consumption. nih.gov |
Integration of Advanced In Situ Analytical Techniques for Reaction Monitoring
To optimize the sustainable synthetic methodologies described above, the integration of advanced analytical techniques for real-time reaction monitoring is indispensable. coleparmer.com Traditional off-line analysis methods like TLC or post-reaction NMR and LC-MS are often time-consuming and may not capture the full picture of the reaction dynamics, including the formation of transient intermediates. waters.com
Future research will benefit from the application of Process Analytical Technology (PAT) tools, including:
Spectroscopic Methods: Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com This allows for precise determination of reaction endpoints and kinetics.
Mass Spectrometry: Ambient ionization mass spectrometry techniques, like Direct Analysis in Real Time (DART-MS) and Atmospheric Solids Analysis Probe (ASAP-MS), enable the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.comnih.gov This facilitates high-throughput screening of reaction conditions.
NMR Spectroscopy: While often used for final product characterization, advances in flow NMR and stopped-flow NMR systems allow for detailed kinetic and mechanistic investigations even for rapid reactions. bruker.comuvic.ca
The data gathered from these in situ techniques will be crucial for building predictive models, optimizing reaction parameters for yield and purity, and ensuring process safety and scalability. coleparmer.combruker.com
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern, efficient chemical synthesis. frontiersin.orgnih.gov Future research on isopentylamine synthesis will heavily involve the discovery and application of novel catalytic systems that offer higher selectivity, operate under milder conditions, and utilize more abundant and less toxic metals.
Key areas of exploration include:
Hydrogen-Borrowing Catalysis: This elegant strategy involves the temporary removal and subsequent return of hydrogen from a substrate, enabling reactions like the amination of alcohols. rsc.orgacs.org Developing efficient catalysts for the 'hydrogen borrowing' amination of isoamyl alcohol with ammonia (B1221849) would be a highly atom-economical route to isopentylamine.
C-H Amination: A grand challenge in organic synthesis is the direct functionalization of unactivated C-H bonds. harvard.eduresearchgate.net The development of catalysts, perhaps based on abundant metals like iron, capable of selectively aminating a C-H bond in 3-methylbutane would represent a transformative approach to isopentylamine synthesis, bypassing the need for pre-functionalized starting materials. harvard.edu
Nanocatalysis: Heterogeneous catalysts based on metal nanoparticles supported on materials like graphene or alumina (B75360) offer advantages in terms of stability, recovery, and reusability. frontiersin.org Research into designing highly active and selective supported catalysts for amination reactions will be a continuing trend.
| Catalytic Approach | Substrate Example | Potential Advantage |
| Hydrogen Borrowing | Isoamyl Alcohol | High atom economy, water as the only byproduct. rsc.orgacs.org |
| Direct C-H Amination | 3-Methylbutane | Ultimate step-economy, use of simple hydrocarbon feedstock. harvard.edu |
| Heterogeneous Catalysis | Isovaleraldehyde | Catalyst recyclability, suitability for continuous flow processes. frontiersin.org |
Deeper Elucidation of Complex Biochemical Signaling Networks
Simple amines, often termed biogenic or trace amines, play crucial roles in a vast array of physiological processes, acting as neurotransmitters and neuromodulators. science-revision.co.ukmdpi.com Isopentylamine (also known as isoamylamine) has been identified as a metabolite in plants and bacteria. guidechem.comnih.gov However, its potential role in animal and human physiology remains largely unexplored.
A significant future research direction will be to investigate the potential involvement of isopentylamine in biochemical signaling. This could involve:
Trace Amine-Associated Receptors (TAARs): TAARs are a class of receptors that bind to trace amines. elsevierpure.com A key research question is whether isopentylamine can act as an endogenous ligand for any of the TAARs, potentially modulating dopaminergic or serotonergic systems.
Gut-Brain Axis: The gut microbiome produces a vast array of metabolites that can influence host physiology. Given that bacteria can produce isopentylamine, future studies could explore its production in the gut and its potential effects on the gut-brain axis, immune function, or metabolism. mdpi.com
Lysosomal Trafficking: Many amines are known to accumulate in lysosomes, the acidic organelles within cells. nih.gov Research could explore how isopentylamine is transported and accumulated, and whether it influences lysosomal function or egress pathways, which are important for cellular homeostasis.
Expanding Applications in Next-Generation Functional Materials
The use of simple organic amine salts in the fabrication of advanced materials is a rapidly growing field. This compound is already recognized for its application as an organic spacer cation in the formation of organic-inorganic hybrid perovskite materials for solar cells. tcichemicals.com This serves as a strong foundation for exploring broader applications in materials science.
Future research will likely expand into several areas:
Organic-Inorganic Hybrid Materials: Beyond perovskite solar cells, this compound can be investigated as a component in other hybrid materials for applications such as light-emitting diodes (LEDs), photodetectors, and thermoelectric devices. The size and flexibility of the isopentyl group can be used to tune the structural and electronic properties of these materials.
Polymeric Salts and Functional Polymers: Amine salts can form stable polymeric materials through non-covalent interactions with acidic polymers. scielo.org.mxscielo.org.mx Research into the formation of polymeric salts incorporating isopentylammonium cations could lead to novel materials with unique thermal or liquid crystalline properties. scielo.org.mx Furthermore, the isopentylamine moiety itself could be incorporated into polymer backbones to create amine-functional polymers with applications as curing agents, coatings, or membranes. acs.org
Surface Modification and Thin Films: The ionic nature of this compound makes it a candidate for modifying the surfaces of materials to alter properties like wettability or adhesion. Its potential use as a precursor for creating thin films of metal oxides or other materials via controlled decomposition is another avenue for exploration. alfa-chemistry.com
The continued exploration of this compound, guided by the principles of green chemistry, advanced analytics, and interdisciplinary collaboration, promises to unlock new scientific understanding and technological innovations.
Q & A
Q. How can researchers synthesize and characterize Isopentylamine Hydrobromide with reproducibility?
- Methodological Answer : Synthesis typically involves reacting isopentylamine with hydrobromic acid under controlled stoichiometric conditions. Purification via recrystallization in ethanol or acetone is recommended. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and elemental analysis for stoichiometric validation. Ensure detailed documentation of solvent ratios, temperature, and reaction time. For reproducibility, follow guidelines in experimental sections of journals, such as including step-by-step protocols and raw spectral data in supplementary materials .
Q. What are the key considerations for designing a study investigating this compound’s physicochemical properties?
- Methodological Answer : Define a focused research question (e.g., "How does temperature affect the solubility of this compound in polar solvents?"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the study. Employ differential scanning calorimetry (DSC) for thermal stability analysis and UV-Vis spectroscopy for solubility profiling. Compare results with structurally similar ammonium salts (e.g., isoamylamine hydrochloride) to contextualize findings. Ensure alignment with IUPAC nomenclature and reporting standards for physicochemical data .
Q. Which analytical techniques are essential for validating the identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm molecular structure via chemical shifts (e.g., δ ~2.7 ppm for NH3+ protons).
- FT-IR : Identify N-H stretching (2500–3000 cm⁻¹) and Br⁻ counterion absorption bands.
- HPLC-MS : Assess purity and detect impurities using a C18 column with acetonitrile/water mobile phase.
Cross-reference data with published spectra of analogous hydrobromide salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct a systematic review using databases like SciFinder and Web of Science to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate conflicting studies under standardized protocols, controlling for pH, temperature, and solvent systems. Use meta-analysis to quantify effect sizes and heterogeneity. For in vivo studies, ensure animal models (e.g., Swiss albino mice) and dosing regimens (e.g., 20 mg/kg) align with prior literature .
Q. What strategies optimize experimental parameters for this compound in pharmacological testing?
- Methodological Answer : Design dose-response studies with at least five concentrations (e.g., 1–100 µM) to calculate IC50/EC50 values. Include positive controls (e.g., scopolamine hydrobromide for neuroactivity comparisons) and negative controls (vehicle-only groups). Use factorial designs to test interactions between variables (e.g., pH and bioavailability). Validate statistical power (n ≥ 6 per group) and apply ANOVA with post-hoc Tukey tests .
Q. How can Bayesian methods improve the interpretation of this compound’s bioactivity data?
- Methodological Answer : Apply Bayesian inference to estimate posterior distributions for parameters like mean difference (δ) in sleep studies or EC50 values. Use non-informative priors and Markov Chain Monte Carlo (MCMC) sampling for robustness. Compare results with frequentist t-tests to assess sensitivity. Tools like JASP or Stan can automate calculations, enhancing reproducibility in small-sample studies (n < 30) .
Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in plant defense?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) to identify upregulated defense genes (e.g., jasmonate pathway markers) in insect-exposed rice treated with this compound. Pair with metabolomic LC-MS/MS to detect related phytoalexins. Validate findings via gene knockout models (CRISPR/Cas9) and bioassays measuring herbivore mortality rates. Reference ecological studies on analogous plant-pest systems .
Literature and Data Management
Q. How should researchers conduct a comprehensive literature review on this compound?
- Methodological Answer : Use SciFinder to retrieve patents and journal articles, filtering by "review articles" for foundational insights. In Web of Science, apply citation tracking to identify seminal papers. Cross-reference synthesis protocols in Medicinal Chemistry Research and bioactivity data in Pharmacognosy Journal. Maintain a Zotero database with tags for "synthesis," "bioactivity," and "analytical methods" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
